molecular formula C13H8BrN3O B13709165 5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde

5-Bromo-4-(5-quinolyl)imidazole-2-carbaldehyde

Katalognummer: B13709165
Molekulargewicht: 302.13 g/mol
InChI-Schlüssel: HPOMRLANPIVBDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022600 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022600 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of MFCD33022600 is scaled up from laboratory methods, often involving continuous flow processes to enhance efficiency and yield. These methods are designed to be cost-effective while maintaining high standards of safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD33022600 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, which influence the outcome and yield of the products.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022600 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and product formation.

Major Products Formed: The major products formed from the reactions of MFCD33022600 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

MFCD33022600 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, MFCD33022600 could be investigated for its pharmacological properties and potential as a drug candidate. Industrial applications include its use in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of MFCD33022600 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the application.

Conclusion

MFCD33022600 is a compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable subject of study and application in chemistry, biology, medicine, and industry

Eigenschaften

Molekularformel

C13H8BrN3O

Molekulargewicht

302.13 g/mol

IUPAC-Name

5-bromo-4-quinolin-5-yl-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C13H8BrN3O/c14-13-12(16-11(7-18)17-13)9-3-1-5-10-8(9)4-2-6-15-10/h1-7H,(H,16,17)

InChI-Schlüssel

HPOMRLANPIVBDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=CC=NC2=C1)C3=C(NC(=N3)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.